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Introduction

Derazantinib is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor.[1] It is a
multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family, with
high affinity for FGFR1, FGFR2, and FGFR3.[2] Dysregulation of the FGFR signaling pathway
is implicated in the pathogenesis of various cancers, making it a key target for therapeutic
intervention. Derazantinib has demonstrated anti-proliferative activity in cell lines with FGFR
dysregulation, including amplifications, fusions, and mutations, by inducing G1 cell cycle arrest
and subsequent apoptosis.[2] Beyond its potent inhibition of FGFRs, derazantinib also shows
activity against other kinases such as RET, DDR2, PDGFRf, VEGFR, and KIT.[2] This
application note provides a summary of the kinase inhibitory profile of derazantinib racemate
and detailed protocols for in vitro kinase activity assays to assess its potency and mechanism
of action.

Data Presentation

The inhibitory activity of derazantinib has been characterized against a panel of kinases. The
following tables summarize the in vitro potency of derazantinib.

Table 1: In Vitro Inhibitory Activity of Derazantinib against FGFR Family Kinases
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Kinase IC50 (nM)
FGFR1 4.5[1][3]
FGFR2 1.8[1][3]
FGFR3 4.5[1][3]
FGFR4 34[2]

Table 2: In Vitro Cellular Activity of Derazantinib (as ARQ 087) against FGFR

Autophosphorylation in Cos-1 Cells

Kinase Overexpressed EC50 (pM)
FGFR1 <0.123[3]
FGFR2 0.185[3]
FGFR3 0.463[3]
FGFR4 >10[3]

Table 3: Inhibitory Activity of Derazantinib against Other Kinases

Kinase IC50 (nM)
RET Inhibited[2]
DDR2 Inhibited[2]
PDGFRP Inhibited[2]
VEGFR Inhibited[2]
KIT Inhibited[2]
CSF1R Inhibited

Note: Specific IC50 values for all kinases in Table 3 are not consistently reported in the public

domain; "Inhibited" indicates reported activity.
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Signaling Pathway

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon
binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate their
intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling
through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell
proliferation, differentiation, and survival. Derazantinib, as an ATP-competitive inhibitor, binds to
the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation
and the subsequent activation of downstream signaling.
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Caption: FGFR Signaling Pathway and Inhibition by Derazantinib.

Experimental Protocols
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Protocol 1: In Vitro Kinase Assay for IC50 Determination
of Derazantinib

This protocol describes a general method to determine the half-maximal inhibitory
concentration (IC50) of derazantinib against a target kinase (e.g., FGFR2) using a biochemical
assay format.

Materials:

e Recombinant human FGFR2 kinase

o Derazantinib racemate stock solution (e.g., 10 mM in DMSO)
 Biotinylated peptide substrate (e.g., Biotin-PYK2 peptide)

e ATP stock solution (e.g., 10 mM)

¢ Kinase Assay Buffer: 50 mM Tris-HCI (pH 8.0), 10 mM MgCI2, 1 mM EGTA, 0.02 mg/mL
BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na3VO4.

e DMSO

o 384-well assay plates

o Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
» Plate reader capable of luminescence detection

Procedure:

e Compound Preparation:

o Prepare a serial dilution of derazantinib racemate in DMSO. A typical starting
concentration for the highest dose would be 100 uM, followed by 10-point, 3-fold serial
dilutions.

o Further dilute the DMSO serial dilutions 10-fold in deionized water to achieve a final
DMSO concentration of 10%.
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o Assay Plate Preparation:

o Add 2.5 pL of the diluted derazantinib or vehicle (10% DMSO in water) to the wells of a
384-well plate.

¢ Kinase Reaction:

[¢]

Prepare a master mix containing the kinase assay buffer and recombinant FGFR2 kinase
at a pre-determined optimal concentration (e.g., 0.25 nM final concentration).

o Add 17.5 uL of the kinase solution to each well of the assay plate.

o Prepare a master mix of the kinase assay buffer containing the biotinylated peptide
substrate and ATP. The final concentration of ATP should be at or near its Km for the
kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.

o Initiate the kinase reaction by adding 5 pL of the substrate/ATP mix to each well.

[¢]

Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
e Detection:

o Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to
the manufacturer's instructions for the chosen detection reagent (e.g., ADP-Glo™).

o Briefly, this involves adding a reagent to deplete unused ATP, followed by the addition of a
detection reagent to convert ADP to ATP and generate a luminescent signal.

o Read the luminescence on a plate reader.
e Data Analysis:

o Calculate the percent inhibition for each derazantinib concentration relative to the vehicle
control.

o Plot the percent inhibition against the logarithm of the derazantinib concentration.
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o Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad
Prism) to determine the IC50 value.
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Caption: Workflow for IC50 Determination of Derazantinib.
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Protocol 2: ATP Competition Assay

To confirm that derazantinib acts as an ATP-competitive inhibitor, the IC50 determination can
be performed at varying concentrations of ATP.

Procedure:
o Follow the procedure outlined in Protocol 1.

o Set up multiple parallel experiments, each with a different fixed concentration of ATP (e.g.,
one at the Km of ATP, one at 5x Km, and one at 10x Km).

e Determine the IC50 value for derazantinib at each ATP concentration.
Expected Results:

If derazantinib is an ATP-competitive inhibitor, the apparent IC50 value will increase as the
concentration of ATP in the assay increases. This is because higher concentrations of the
natural substrate (ATP) are required to outcompete the inhibitor for binding to the kinase's
active site.

Conclusion

Derazantinib is a potent inhibitor of the FGFR family and other clinically relevant kinases. The
protocols provided herein offer a framework for researchers to independently assess the
inhibitory activity and mechanism of action of derazantinib racemate in a biochemical setting.
These assays are fundamental for the preclinical evaluation and characterization of kinase
inhibitors in drug discovery and development.
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[https://www.benchchem.com/product/b3182171#derazantinib-racemate-in-kinase-activity-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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